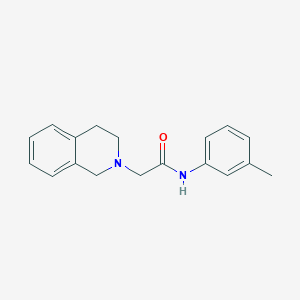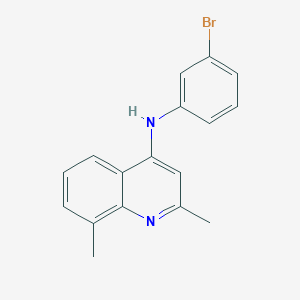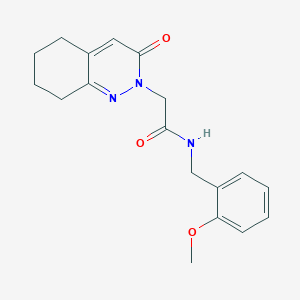![molecular formula C17H14N2O6 B5700966 ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate is a chemical compound that has garnered significant attention in the field of scientific research due to its unique properties. The compound is also known as ethyl cyano(5-(2-methoxy-5-nitrophenyl)-2-furyl)-3-acrylate or simply ENFA. Researchers are interested in studying this compound due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用机制
The mechanism of action of ENFA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. For example, ENFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. ENFA has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
ENFA has been shown to have a variety of biochemical and physiological effects. Studies have shown that ENFA can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ENFA has also been shown to reduce pain in animal models, suggesting that it has analgesic properties. In addition, ENFA has been shown to have insecticidal activity against a variety of insect pests.
实验室实验的优点和局限性
One advantage of using ENFA in lab experiments is that it is relatively easy to synthesize and purify. In addition, ENFA has been shown to have a variety of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using ENFA in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for research on ENFA. One area of research could focus on the development of ENFA-based therapeutics for the treatment of inflammatory conditions such as arthritis. Another area of research could focus on the development of ENFA-based pesticides as a natural alternative to synthetic pesticides. Additionally, further studies could be conducted to better understand the mechanism of action of ENFA and its potential applications in other fields, such as materials science.
合成方法
The synthesis of ENFA involves the reaction of ethyl cyanoacetate with 2-methoxy-5-nitrobenzaldehyde, followed by the reaction of the resulting product with furfural. The reaction is typically carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The resulting product is a yellowish-orange powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学研究应用
ENFA has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on the compound's anti-inflammatory and analgesic properties. Studies have shown that ENFA can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. This suggests that ENFA may have potential as a therapeutic agent for the treatment of inflammatory conditions such as arthritis.
Another area of research has focused on the compound's potential as a pesticide. Studies have shown that ENFA has insecticidal activity against a variety of insect pests, including mosquitoes and aphids. This suggests that ENFA may have potential as a natural alternative to synthetic pesticides, which can have negative environmental impacts.
属性
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-3-24-17(20)11(10-18)8-13-5-7-16(25-13)14-9-12(19(21)22)4-6-15(14)23-2/h4-9H,3H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDWARFZLOOGJU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)



![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)
![2-[(5-methyl-2-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B5700995.png)

